molecular formula C17H18O5 B14639330 1-[3-(Benzyloxy)-6-hydroxy-2,4-dimethoxyphenyl]ethan-1-one CAS No. 52249-87-3

1-[3-(Benzyloxy)-6-hydroxy-2,4-dimethoxyphenyl]ethan-1-one

Cat. No.: B14639330
CAS No.: 52249-87-3
M. Wt: 302.32 g/mol
InChI Key: ZWUGYXONXSGOES-UHFFFAOYSA-N
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Description

1-[3-(Benzyloxy)-6-hydroxy-2,4-dimethoxyphenyl]ethan-1-one is an aromatic ketone with a complex structure that includes benzyloxy, hydroxy, and dimethoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Benzyloxy)-6-hydroxy-2,4-dimethoxyphenyl]ethan-1-one typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the alkylation of a hydroxybenzaldehyde derivative with benzyl bromide, followed by methoxylation and subsequent oxidation to form the ketone.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Benzyloxy)-6-hydroxy-2,4-dimethoxyphenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Carboxylic acids or quinones.

    Reduction: Secondary alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1-[3-(Benzyloxy)-6-hydroxy-2,4-dimethoxyphenyl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-[3-(Benzyloxy)-6-hydroxy-2,4-dimethoxyphenyl]ethan-1-one involves its interaction with various molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or cellular signaling pathways.

Comparison with Similar Compounds

  • 1-[6-(Benzyloxy)-3-(tert-butyl)-2-hydroxyphenyl]ethan-1-one
  • 1-[3,4-bis(benzyloxy)phenyl]ethan-1-one

Comparison: Compared to similar compounds, 1-[3-(Benzyloxy)-6-hydroxy-2,4-dimethoxyphenyl]ethan-1-one is unique due to its specific functional groups and their positions on the aromatic ring

Properties

CAS No.

52249-87-3

Molecular Formula

C17H18O5

Molecular Weight

302.32 g/mol

IUPAC Name

1-(6-hydroxy-2,4-dimethoxy-3-phenylmethoxyphenyl)ethanone

InChI

InChI=1S/C17H18O5/c1-11(18)15-13(19)9-14(20-2)16(17(15)21-3)22-10-12-7-5-4-6-8-12/h4-9,19H,10H2,1-3H3

InChI Key

ZWUGYXONXSGOES-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1O)OC)OCC2=CC=CC=C2)OC

Origin of Product

United States

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